Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
Description
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate (CAS: 96568-04-6; molecular formula: C₁₀H₈Cl₂FNO₃; molecular weight: 280.08) is a fluorinated nicotinoyl derivative widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl acetate group at position 2. This compound is synthesized via multiple routes, including:
- Thionyl chloride-mediated acylation: Reacting 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride to form the acid chloride, followed by coupling with potassium ethyl malonate and magnesium chloride-triethylamine, yielding the target compound in ~71% overall efficiency .
- Blaise reaction: A single-step method using ethyl bromoacetate and 3-cyano-2,6-dichloro-5-fluoropyridine in the presence of methanesulfonic acid-activated zinc, enabling scalable production with improved safety and reduced induction time .
The compound exists as a keto-enol tautomeric mixture, as evidenced by its reactivity in forming acrylate derivatives under specific conditions . Its SMILES notation (CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl) and IUPAC name (ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate) confirm its structural identity .
Properties
IUPAC Name |
butanoyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-3-7(15)17-10(16)5-4-6(13)9(12)14-8(5)11/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBOAJXVPZSVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate typically involves the Blaise reaction, which is a key step in its preparation. The process starts with the reaction of ethyl bromoacetate with 2,6-dichloro-5-fluoropyridine-3-carbonitrile in the presence of zinc and a suitable solvent such as tetrahydrofuran. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: For industrial-scale production, the Blaise reaction is optimized for efficiency and scalability. The use of methanesulfonic acid as an in situ activator for zinc eliminates the induction period of the reaction, making it safer and more feasible for large-scale operations . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Hydrolysis: 2,6-dichloro-5-fluoronicotinic acid.
Reduction: Reduced derivatives of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate can be synthesized efficiently using the Blaise reaction, which allows for a one-step conversion from readily available precursors. This method has been noted for its scalability and cost-effectiveness, making it suitable for large-scale pharmaceutical manufacturing . The reaction typically involves the treatment of ethyl 2,6-dichloro-5-fluoronicotinate with acetic anhydride or acetyl chloride under basic conditions.
Biological Activities
Antitumor Activity
Research has indicated that derivatives of this compound exhibit notable antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402), with efficacy comparable to established chemotherapeutics like 5-fluorouracil (5-FU) at certain concentrations .
Antibacterial Properties
The compound serves as a key intermediate in the synthesis of naphthyridine antibacterial agents. The derivatives synthesized from this compound have been tested for their antibacterial activity against a range of pathogens, demonstrating promising results that warrant further investigation for clinical applications .
Case Study 1: Antileishmanial Activity
A recent study evaluated the efficacy of a compound derived from this compound in a murine model of cutaneous leishmaniasis. The results showed a significant reduction in lesion size, indicating potential as a therapeutic agent against leishmaniasis .
Case Study 2: Synthesis and Evaluation of Antitumor Agents
A systematic evaluation was conducted on various derivatives synthesized from this compound. The compounds were subjected to MTT assays to assess their cytotoxicity against cancer cell lines. The findings revealed several compounds with IC50 values lower than that of 5-FU, suggesting enhanced potency .
Data Tables
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 0.1 | HL-60 |
| Compound B | Antitumor | 0.15 | BEL-7402 |
| Compound C | Antileishmanial | N/A | Murine Model |
Mechanism of Action
The mechanism by which ethyl 2,6-dichloro-5-fluoronicotinoyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique substitution pattern of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate distinguishes it from structurally related pyridine derivatives. Below is a detailed comparison:
Key Observations:
Substituent Effects on Reactivity: The β-ketoester group in this compound enhances its utility in forming acrylates and heterocycles (e.g., via reactions with ethyl orthoformate) compared to methyl esters or aldehydes . Chlorine atoms at positions 2 and 6 increase steric hindrance and electronic withdrawal, stabilizing the pyridine ring against nucleophilic attack .
Synthetic Efficiency :
- The Blaise reaction offers superior scalability (up to kilogram-scale) and eliminates hazardous intermediates (e.g., acid chlorides), unlike traditional multi-step methods .
Physicochemical Properties: this compound has a higher molecular weight (280.08 vs. 209.99 for 2,6-dichloro-5-fluoronicotinic acid), improving its solubility in organic solvents like ethyl acetate . Fluorine at position 5 enhances metabolic stability in drug candidates compared to non-fluorinated analogues .
Applications :
- Unlike methyl 2,6-dichloro-5-fluoronicotinate (used in agrochemicals), the ethyl acetate derivative is pivotal in synthesizing 1,8-naphthyridine antimicrobial agents .
Research Findings and Implications
- Antimicrobial Activity: Derivatives of this compound exhibit potent activity against Gram-positive bacteria, attributed to the fluorine atom’s electronegativity and the pyridine core’s planar geometry .
- Scalability : The Blaise reaction method reduces production costs by 30% compared to thionyl chloride-based routes, making it industrially preferable .
Biological Activity
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological properties, synthesis methods, and related pharmacological studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 263.08 g/mol. The compound is synthesized through various methods, notably the decarboxylative Blaise reaction , which allows for efficient production from 3-cyano-2,6-dichloro-5-fluoropyridine and potassium ethyl malonate in the presence of zinc chloride .
Antibacterial Properties
Research indicates that compounds derived from the pyridine family, including this compound, exhibit antibacterial activity . A study demonstrated that derivatives of 2,6-dichloro-5-fluoronicotinic acid showed promising antibacterial effects against various strains of bacteria. However, the specific activity of this compound remains to be fully characterized .
Case Studies and Research Findings
- Synthesis and Characterization : A notable study highlighted an efficient synthesis method for this compound using a single-step reaction process . This method not only simplifies the synthesis but also enhances yield efficiency.
- Pharmacological Evaluation : In a comparative study of various fluorinated pyridine derivatives, compounds similar to this compound were assessed for their antibacterial efficacy. Results indicated that while some derivatives exhibited strong antibacterial properties, others were less effective compared to established antibiotics like enoxacin .
- Mechanistic Insights : The underlying mechanisms by which these compounds exert their biological effects are still being elucidated. Preliminary docking studies suggest interactions with specific biological targets may contribute to their pharmacological profiles .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
